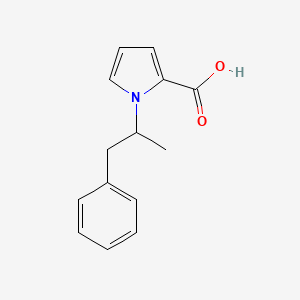![molecular formula C14H20ClNO2 B1529441 tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate CAS No. 1461708-76-8](/img/structure/B1529441.png)
tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate
Vue d'ensemble
Description
“tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate” is a chemical compound with a molecular weight of 269.77 . Its IUPAC name is "tert-butyl 2- (4-chlorophenyl)-1-methylethylcarbamate" .
Molecular Structure Analysis
The InChI code for “tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate” is "1S/C14H20ClNO2/c1-10 (16-13 (17)18-14 (2,3)4)9-11-5-7-12 (15)8-6-11/h5-8,10H,9H2,1-4H3, (H,16,17)" . This provides a detailed description of the compound’s molecular structure.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
In organic synthesis, tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate derivatives serve as important intermediates. For example, the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines leads to the preparation of compounds like tert-Butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate. This process exemplifies the role of carbamate derivatives in facilitating complex chemical transformations, highlighting their importance in the synthesis of enantioenriched products (Storgaard & Ellman, 2009).
Crystallography and Molecular Interactions
Carbamate derivatives also play a significant role in crystallography and the study of molecular interactions. The analysis of two carbamate derivatives revealed an intricate interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This study underscores the utility of carbamate derivatives in understanding the fundamentals of molecular assemblies and the role of hydrogen bonding in crystal packing (Das et al., 2016).
Materials Science
In materials science, carbamate derivatives contribute to the development of electrochromic materials and sensors. For instance, benzothiazole-modified carbazole derivatives with tert-butyl groups have been synthesized and used to detect volatile acid vapors. The presence of tert-butyl groups significantly influences the gel formation and emission properties of these materials, demonstrating the impact of carbamate derivatives on the development of functional materials for sensing applications (Sun et al., 2015).
Orientations Futures
As “tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate” and similar compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds , future research could focus on exploring new synthesis methods and applications for these compounds. Additionally, further studies could investigate the biological activities of these compounds, potentially leading to the development of new drugs or treatments.
Propriétés
IUPAC Name |
tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-10(16-13(17)18-14(2,3)4)9-11-5-7-12(15)8-6-11/h5-8,10H,9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVDDMYXAPKGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)
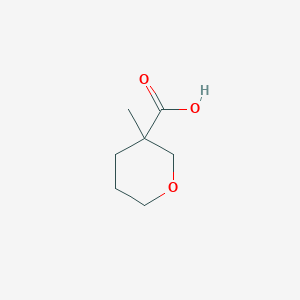
![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)
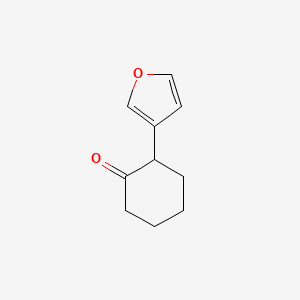
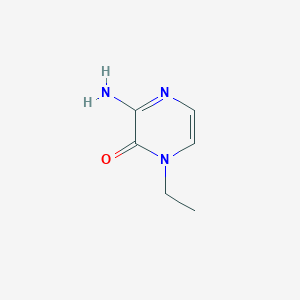
![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)
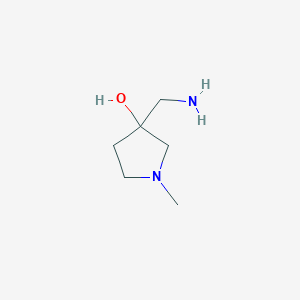
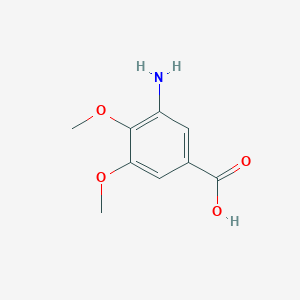
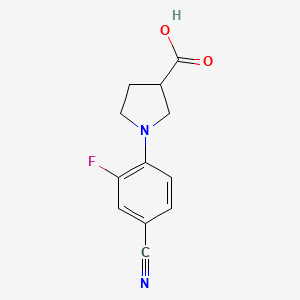
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)
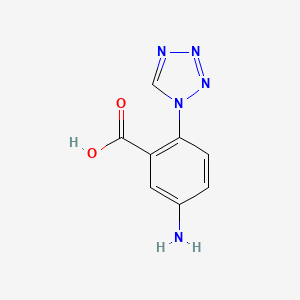
![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)
![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)
